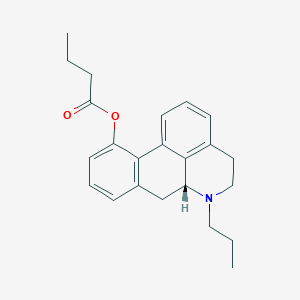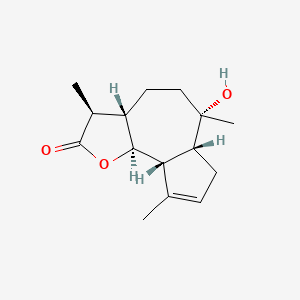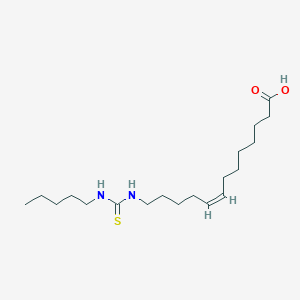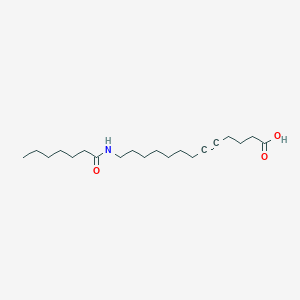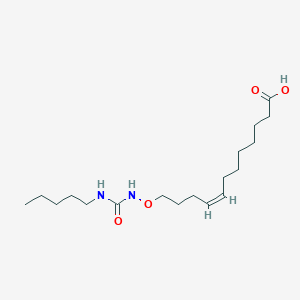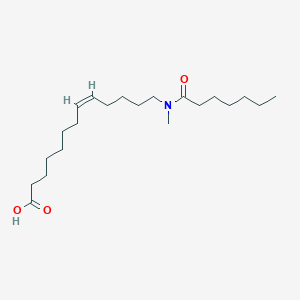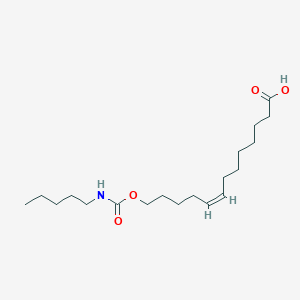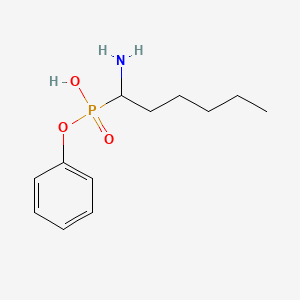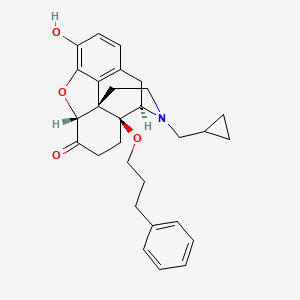
14-O-phenylpropylnaltrexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-O-Phenylpropylnaltrexone is a synthetic derivative of naltrexone, a well-known opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid receptor modulation. Its unique chemical structure allows it to interact with opioid receptors in a specific manner, making it a subject of interest in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-phenylpropylnaltrexone typically involves the modification of the naltrexone molecule. The process begins with the protection of the hydroxyl groups, followed by the introduction of the phenylpropyl group at the 14-O position. This is achieved through a series of reactions, including esterification, reduction, and deprotection steps. Common reagents used in these reactions include phenylpropyl bromide, sodium borohydride, and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 14-O-Phenylpropylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenylpropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like phenylpropyl bromide in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.
Mécanisme D'action
The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .
Similar Compounds:
Naltrexone: The parent compound, known for its opioid receptor antagonist properties.
Naloxone: Another opioid receptor antagonist with a shorter duration of action.
Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.
Uniqueness: this compound stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .
Propriétés
Formule moléculaire |
C29H33NO4 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |
Clé InChI |
KOXWKZKLXNZQAO-ZLPBPMGLSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




